1-Cyclobutylcyclobutane-1-carboxylic acid
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Overview
Description
1-Cyclobutylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclobutane, featuring a carboxylic acid functional group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclobutylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutylcyclobutane: One common method involves the oxidation of cyclobutylcyclobutane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of cyclobutylcyclobutane nitriles in the presence of acidic or basic catalysts.
Grignard Reagents: The reaction of cyclobutylmagnesium bromide with carbon dioxide followed by acidification can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and production cost.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield cyclobutylcyclobutane alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclobutylcyclobutane dicarboxylic acid.
Reduction: Cyclobutylcyclobutane alcohols.
Substitution: Cyclobutylcyclobutane derivatives with various functional groups.
Scientific Research Applications
1-Cyclobutylcyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclobutylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function . The compound’s unique cyclobutyl structure also contributes to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a single cyclobutane ring and a carboxylic acid group.
Cyclobutylamine: A related compound where the carboxylic acid group is replaced with an amine group.
Uniqueness
1-Cyclobutylcyclobutane-1-carboxylic acid is unique due to its dual cyclobutane rings, which impart distinct structural and chemical properties. This makes it a valuable compound for studying the effects of ring strain and exploring novel synthetic pathways .
Properties
IUPAC Name |
1-cyclobutylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)9(5-2-6-9)7-3-1-4-7/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELRFWNPNKRGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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